1,3-Bis((di-tert-butylphosphino)methyl)benzene

Catalog No.
S1526282
CAS No.
149968-36-5
M.F
C24H44P2
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis((di-tert-butylphosphino)methyl)benzene

CAS Number

149968-36-5

Product Name

1,3-Bis((di-tert-butylphosphino)methyl)benzene

IUPAC Name

ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane

Molecular Formula

C24H44P2

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3

InChI Key

VNLHPVUKSKTUPA-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

1,3-Bis((di-tert-butylphosphino)methyl)benzene is a phosphine ligand characterized by its unique structure, which includes two di-tert-butylphosphino groups attached to a benzene ring at the 1 and 3 positions. Its chemical formula is C24H44P2, and it has a molecular weight of approximately 394.55 g/mol. This compound is often referred to as a "pincer" ligand due to its ability to stabilize metal complexes through bidentate coordination .

The mechanism of action of 1,3-Bis((di-tert-butylphosphino)methyl)benzene revolves around its role as a ligand in catalysis. The phosphine groups donate electrons to the metal center, forming a stable complex. This complex activates the participating organic molecules in the cross-coupling reaction, facilitating bond formation between the desired carbon atoms. The steric bulk of the tert-butyl groups influences the orientation of the reacting molecules around the metal center, thereby affecting the selectivity of the reaction [].

-Bis((di-tert-butylphosphino)methyl)benzene (CAS Number 149968-36-5)

is a type of ligand commonly referred to as a PCP pincer ligand due to the arrangement of the donor atoms (phosphorus, carbon, phosphorus) around the central benzene ring []. PCP pincer ligands are a class of polydentate phosphine ligands, meaning they can bind to a metal center through multiple donor atoms []. This specific structure with bulky tert-butyl groups makes 1,3-Bis((di-tert-butylphosphino)methyl)benzene attractive for research due to several factors:

  • Steric bulk

    The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of catalysts containing the ligand [].

  • Chelating ability

    The pincer structure allows the ligand to chelate a metal center, forming a strong and stable bond. This chelation can be crucial for stabilizing reactive metal complexes [].

  • Tunability

    The electronic properties of the ligand can be tuned by modifying the substituents on the benzene ring or the phosphine groups [].

These properties make 1,3-Bis((di-tert-butylphosphino)methyl)benzene a valuable tool for scientists studying various areas of catalysis, including:

  • Homogeneous catalysis

    PCP pincer ligands, including 1,3-Bis((di-tert-butylphosphino)methyl)benzene, have been used in homogeneous catalysis for reactions such as hydrogenation, hydroformylation, and cross-coupling reactions [].

  • Asymmetric catalysis

    The ability to tune the electronic properties of the ligand makes it suitable for developing catalysts for asymmetric synthesis, where a desired product is formed in a specific enantiomeric form [].

  • Activation of small molecules

    PCP pincer ligands can be used to activate small molecules such as hydrogen, carbon dioxide, and dinitrogen, which are important for developing new sustainable processes [].

1,3-Bis((di-tert-butylphosphino)methyl)benzene is primarily used in coordination chemistry, particularly in the formation of metal-ligand complexes. The ligand can participate in various reactions, including:

  • Coordination with Transition Metals: It forms stable complexes with transition metals such as palladium, platinum, and nickel. These complexes are often utilized in catalysis.
  • Catalytic Reactions: The ligand is known for its effectiveness in catalyzing cross-coupling reactions, such as Suzuki and Heck reactions, where it enhances the reactivity of metal centers .

While primarily studied in the context of inorganic chemistry and catalysis, 1,3-Bis((di-tert-butylphosphino)methyl)benzene has shown potential biological activity. Some studies suggest that phosphine ligands can exhibit cytotoxic effects against cancer cells, although specific research on this compound's biological properties remains limited. Its derivatives may also be explored for use in drug delivery systems due to their ability to form stable complexes with metal ions .

The synthesis of 1,3-Bis((di-tert-butylphosphino)methyl)benzene typically involves the following steps:

  • Formation of Phosphine Precursors: Di-tert-butylphosphine is synthesized through the reaction of tert-butyl bromide with lithium phosphide.
  • Methylation: The phosphine precursor undergoes a methylation reaction using formaldehyde or other suitable methylating agents.
  • Coupling Reaction: The final step involves coupling the phosphine groups to a benzene derivative at the 1 and 3 positions via a palladium-catalyzed cross-coupling reaction .

1,3-Bis((di-tert-butylphosphino)methyl)benzene finds applications in various fields:

  • Catalysis: It is widely used as a ligand in catalytic processes, particularly in organic synthesis.
  • Material Science: The compound can be utilized in the development of new materials with specific electronic properties.
  • Medicinal Chemistry: Potential applications in drug design and delivery systems are being explored due to its ability to form stable metal complexes .

Interaction studies involving 1,3-Bis((di-tert-butylphosphino)methyl)benzene primarily focus on its coordination behavior with different metal ions. These studies reveal:

  • Stability Constants: Determination of stability constants for various metal-ligand complexes provides insights into their reactivity and potential applications.
  • Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy are employed to characterize the bonding interactions between the ligand and metal centers .

Several compounds share structural similarities with 1,3-Bis((di-tert-butylphosphino)methyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,2-Bis((di-tert-butylphosphino)methyl)benzeneTwo phosphino groups at positions 1 and 2Different positional isomer with varying reactivity
2,6-Bis((di-isopropylphosphino)methyl)pyridineContains pyridine instead of benzeneDifferent heterocyclic structure affecting properties
1,3-Bis(diphenylphosphino)methylbenzenePhosphine groups are phenyl-substitutedDifferent steric and electronic properties

The unique feature of 1,3-Bis((di-tert-butylphosphino)methyl)benzene lies in its bulky tert-butyl groups that enhance steric hindrance and electronic properties compared to similar compounds. This characteristic makes it particularly effective as a ligand in catalysis while providing stability against decomposition under reaction conditions .

XLogP3

4.9

Dates

Modify: 2023-08-15

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